molecular formula C16H13FN2O3S2 B2649067 2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide CAS No. 923388-55-0

2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2649067
CAS No.: 923388-55-0
M. Wt: 364.41
InChI Key: FEFIOICDDPJNSE-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.

    Introduction of the fluorine atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the benzylsulfonyl group: This step involves the sulfonylation of the benzo[d]thiazole core using benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the acetamide linkage: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in an organic solvent such as dichloromethane or acetonitrile.

    Reduction: LAH, NaBH4; typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as amines, thiols, alkoxides; typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of advanced materials such as organic semiconductors, fluorescent dyes, and sensors.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of enzymes: The compound may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.

    Modulation of signaling pathways: The compound may modulate cellular signaling pathways, affecting cell proliferation, apoptosis, and inflammation.

    Interaction with biomolecules: The compound may interact with proteins, nucleic acids, and other biomolecules, leading to changes in their function and activity.

Comparison with Similar Compounds

2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide can be compared with other similar compounds, such as:

    2-(benzo[d]thiazol-2-yl)acetamide: Lacks the benzylsulfonyl and fluorine substituents, resulting in different chemical and biological properties.

    N-(4-fluorobenzo[d]thiazol-2-yl)acetamide: Lacks the benzylsulfonyl group, leading to differences in reactivity and biological activity.

    2-(benzylsulfonyl)acetamide: Lacks the benzo[d]thiazole and fluorine substituents, resulting in different applications and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-benzylsulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S2/c17-12-7-4-8-13-15(12)19-16(23-13)18-14(20)10-24(21,22)9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFIOICDDPJNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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